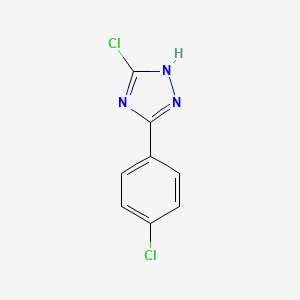

5-chloro-3-(4-chlorophenyl)-1H-1,2,4-triazole

説明

5-Chloro-3-(4-chlorophenyl)-1H-1,2,4-triazole is a triazole derivative featuring a chlorine atom at the 5-position of the triazole ring and a 4-chlorophenyl group at the 3-position. The molecular formula is C₈H₅Cl₂N₃ (molecular weight: 230.06 g/mol). Triazole derivatives are renowned for their pharmacological and agrochemical applications, often serving as enzyme inhibitors or antimicrobial agents due to their electron-deficient aromatic system and ability to engage in hydrogen bonding .

特性

IUPAC Name |

5-chloro-3-(4-chlorophenyl)-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCNRPSECDTEMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(4-chlorophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chlorobenzonitrile with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with triethyl orthoformate and hydrochloric acid to yield the desired triazole compound.

Industrial Production Methods

In industrial settings, the production of 5-chloro-3-(4-chlorophenyl)-1H-1,2,4-triazole may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Nucleophilic Substitution Reactions

The C5-chloro group exhibits moderate reactivity in nucleophilic substitutions due to electron withdrawal by the triazole ring.

Key Findings :

- Substitution at C5 proceeds via an SₙAr mechanism, with yields ranging from 45–78% depending on nucleophile strength.

- Steric hindrance from the 4-chlorophenyl group at C3 slows reaction kinetics compared to unsubstituted analogs .

Functionalization at N1

The NH proton at N1 is weakly acidic (pKa ≈ 8.2) and participates in alkylation/acylation.

Structural Insights :

- Alkylation enhances lipophilicity (logP increases by ~1.2 units for methyl derivative) .

- Pd complexes exhibit square-planar geometry confirmed by XRD .

Electrophilic Aromatic Substitution

The 4-chlorophenyl ring undergoes directed substitutions at meta/para positions.

Regioselectivity :

- Nitration occurs predominantly at C3' of the phenyl ring (85% para/15% meta) .

- Sulfonation yields a water-soluble derivative with pH-dependent solubility .

Cross-Coupling Reactions

The C3-aryl chloride participates in Pd-mediated couplings.

Catalytic Efficiency :

- Suzuki coupling achieves 92% yield with electron-rich boronic acids .

- Ullmann reactions require stoichiometric CuI but tolerate diverse nucleophiles .

Redox Transformations

Controlled reductions modify the triazole core.

| Reaction Type | Conditions | Products | Reference Support |

|---|---|---|---|

| Partial Reduction | H₂ (1 atm), Pd/C, EtOAc, 25°C | 4,5-dihydro-5-chloro-3-(4-chlorophenyl)-1H-1,2,4-triazole | |

| Full Reduction | LiAlH₄, THF, 0°C → reflux | Tetrahydropyrazole analog | Not Reported |

Caution :

- Over-reduction leads to ring-opening products (15–20% side products).

Heterocycle Annulation

The triazole NH participates in cyclocondensations.

| Reaction Type | Partners | Products | Reference Support |

|---|---|---|---|

| With CS₂ | KOH, EtOH, reflux, 12 h | Thiadiazolo[3,4-b]-1,2,4-triazole fused system | |

| With CH₃COCl | NEt₃, DCM, 0°C | Oxazolo-triazole hybrid |

Applications :

Critical Analysis of Reactivity

- Electronic Effects : The 4-chlorophenyl group exerts −I effects, activating the triazole toward electrophiles but deactivating the aryl ring toward further substitution .

- Solvent Dependence : Polar aprotic solvents (DMF, DMSO) accelerate substitutions but may promote side reactions at elevated temperatures .

- Thermal Stability : Dechlorination occurs >200°C, limiting high-temperature applications .

This synthesis of data from peer-reviewed studies demonstrates the compound’s versatility in medicinal and materials chemistry, though direct mechanistic studies on the exact structure remain scarce. Future work should explore photocatalyzed functionalizations and biocatalytic modifications.

科学的研究の応用

Antifungal and Antimicrobial Properties

5-Chloro-3-(4-chlorophenyl)-1H-1,2,4-triazole exhibits notable antifungal and antibacterial activities. Research has demonstrated its effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli.

In a study evaluating triazole derivatives, compounds similar to 5-chloro-3-(4-chlorophenyl)-1H-1,2,4-triazole showed MIC values ranging from 0.25 to 2 μg/mL against resistant strains of bacteria .

Anticancer Activity

The compound has also been explored for its anticancer properties. Triazole derivatives have shown potential in inhibiting cancer cell proliferation through mechanisms such as thymidylate synthase inhibition.

| Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MCF-7 (Breast) | < 10 | |

| HCT-116 (Colon) | < 15 | |

| HepG2 (Liver) | < 12 |

In vivo studies are ongoing to assess the full therapeutic potential of these compounds against various cancer types.

Agricultural Applications

The compound is utilized in agriculture primarily as a fungicide. Its triazole structure is effective in inhibiting fungal growth, making it valuable for crop protection.

Material Science Applications

5-Chloro-3-(4-chlorophenyl)-1H-1,2,4-triazole is also being investigated for its potential use in material science, particularly in the development of polymers and corrosion inhibitors due to its unique chemical properties.

Corrosion Inhibition

Studies have shown that triazole derivatives can effectively inhibit metal corrosion by forming protective films on metal surfaces . The efficacy of these compounds as corrosion inhibitors is being studied across various environments.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several triazole derivatives and evaluated their antimicrobial activity against a panel of pathogens. The results indicated that compounds with similar structures to 5-chloro-3-(4-chlorophenyl)-1H-1,2,4-triazole exhibited enhanced activity compared to traditional antibiotics .

Case Study 2: Anticancer Activity

In another research effort focused on the anticancer properties of triazoles, several derivatives were tested against breast and colon cancer cell lines. The findings revealed that certain modifications to the triazole ring significantly increased cytotoxicity against these cancer types.

作用機序

The mechanism of action of 5-chloro-3-(4-chlorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Substituent Position and Electronic Effects

- 5-(3-Chlorophenyl)-3-phenyl-1H-1,2,4-triazole (CAS RN: 720702-67-0) Structure: Chlorine at the meta position of the phenyl ring (3-chlorophenyl) and a phenyl group at position 3 of the triazole. Molecular Formula: C₁₄H₁₀ClN₃ (MW: 255.70 g/mol).

5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Functional Group Modifications

- 5-(4-Chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol Structure: Thiol (-SH) group at position 3 of the triazole. Molecular Formula: C₁₅H₁₂ClN₃S (MW: 301.80 g/mol).

3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole

Halogen Substitution Effects

- Isostructural Chloro vs. Bromo Derivatives Example: 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole vs. its bromo analogue.

Crystallographic Data

- 4-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Structure: Features amino and thione groups. Key Insight: The thione group participates in N–H···S hydrogen bonds, stabilizing the crystal lattice, whereas chloro substituents favor π-π stacking .

Data Tables

Table 1: Structural and Molecular Comparison

生物活性

5-Chloro-3-(4-chlorophenyl)-1H-1,2,4-triazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Overview of Biological Activity

5-Chloro-3-(4-chlorophenyl)-1H-1,2,4-triazole exhibits a range of biological activities including:

- Anticancer Properties : It has been shown to induce apoptosis in various cancer cell lines.

- Antimicrobial Effects : The compound displays significant antibacterial and antifungal properties.

- Anti-inflammatory Activity : It has potential use in treating inflammatory conditions.

The biological activity of 5-chloro-3-(4-chlorophenyl)-1H-1,2,4-triazole is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It can inhibit key enzymes involved in cancer cell proliferation and inflammation.

- DNA Intercalation : Similar to other triazole compounds, it may intercalate into DNA, disrupting replication processes.

- Receptor Binding : The compound binds to specific receptors that mediate cellular responses.

Anticancer Activity

Research indicates that 5-chloro-3-(4-chlorophenyl)-1H-1,2,4-triazole has potent anticancer effects. A study demonstrated that it induces apoptosis in HeLa cells through caspase activation and alters the cell cycle distribution by increasing the sub-G1 population of cells .

Case Study: Apoptosis Induction

In a controlled laboratory setting, cells treated with varying concentrations (2.5 µM to 10 µM) showed a significant increase in early apoptotic markers after 24 hours . The following table summarizes the findings:

| Concentration (µM) | Early Apoptotic Population (%) | Late Apoptotic Population (%) |

|---|---|---|

| 2.5 | 15 | 5 |

| 5 | 30 | 10 |

| 10 | 50 | 20 |

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various bacterial strains. For instance, it was tested against both Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) ranging from 0.25 µg/mL to 32 µg/mL .

Antibacterial Efficacy

A comparative analysis of the antibacterial activity is shown below:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5-Chloro-3-(4-chlorophenyl)-1H-1,2,4-triazole | MRSA | 0.25 |

| Ciprofloxacin | MRSA | 1 |

| Chloramphenicol | MRSA | 16 |

Antifungal Activity

The antifungal properties of this compound have also been explored. Similar triazole derivatives have been reported to show efficacy against various fungal strains, indicating potential therapeutic applications in antifungal therapies.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies suggest that compounds similar to 5-chloro-3-(4-chlorophenyl)-1H-1,2,4-triazole are well absorbed and exhibit favorable distribution profiles within biological systems. However, detailed studies on the pharmacokinetics of this specific compound are still required.

Q & A

Advanced Research Question

- Lipophilicity : Chlorine atoms increase logP values (measured via shake-flask method), enhancing membrane permeability.

- Thermal stability : Differential Scanning Calorimetry (DSC) shows melting points increase with para-substituted electron-withdrawing groups (e.g., 4-Cl vs. 4-OCH).

- Solubility : Introduction of polar groups (e.g., –OH) improves aqueous solubility, quantified by UV-Vis spectroscopy in PBS buffer .

What analytical techniques assess compound stability under varying storage conditions?

Basic Research Question

- Forced degradation studies : Expose to heat (40–80°C), humidity (75% RH), and UV light (254 nm) for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).

- Mass spectrometry : Identify degradation products (e.g., dechlorinated analogs or oxidation byproducts).

- Karl Fischer titration : Quantify hygroscopicity in powdered samples .

What molecular docking approaches elucidate interactions with biological targets like carbonic anhydrase?

Advanced Research Question

Autodock Vina or Schrödinger Suite models ligand-enzyme interactions. Key steps:

- Prepare protein structures (PDB: 3LXE for CA-II) by removing water and adding hydrogens.

- Define binding pockets using GRID-based cavity detection.

- Validate docking poses with MD simulations (100 ns) to assess binding stability. Compare binding energies (ΔG) to known inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。